molecular formula C17H20FNO2S2 B6541226 1-(4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide CAS No. 1060195-68-7

1-(4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide

Cat. No. B6541226
CAS RN: 1060195-68-7
M. Wt: 353.5 g/mol
InChI Key: LTZDMZRFZAXQFI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide, also known as 4-FPC, is a sulfonamide-based compound with a unique chemical structure. It is a fluorinated analogue of the widely studied compound, phencyclidine (PCP), and has been the subject of scientific research in recent years. 4-FPC has been studied for its potential applications in a variety of fields, including medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

1-(4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, this compound has been studied as a potential therapeutic agent for the treatment of certain neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. In organic synthesis, this compound has been used as a chiral auxiliary in the synthesis of various compounds. In biochemistry, this compound has been studied for its potential to interact with various proteins and enzymes, as well as its ability to modulate certain biochemical processes.

Mechanism of Action

The exact mechanism of action of 1-(4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide is not yet fully understood. However, it is believed that this compound may act as an agonist at certain glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor. It is also believed to interact with certain enzymes, such as the monoamine oxidase (MAO) enzyme, which is involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various animal models. Studies have shown that this compound can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to have an anxiolytic effect in animal models, as well as an antipsychotic effect. Furthermore, this compound has been studied for its potential ability to reduce the symptoms of certain neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide in laboratory experiments is its ability to interact with various proteins and enzymes. This makes it a useful tool for studying the biochemical and physiological effects of certain compounds. Furthermore, this compound is relatively easy to synthesize and is relatively stable, making it suitable for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. It is a relatively new compound and its effects are not yet fully understood, making it difficult to accurately predict the results of experiments. Additionally, this compound is a relatively potent compound and can have adverse effects if not used correctly.

Future Directions

Given the potential applications of 1-(4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide, there are many potential future directions for research. These include further studies into the biochemical and physiological effects of this compound, as well as its potential therapeutic applications in the treatment of various neurological disorders. Additionally, further studies into the synthesis and chemical properties of this compound could lead to the development of new compounds with similar properties. Finally, further research into the mechanism of action of this compound could lead to the development of more effective therapeutic agents.

Synthesis Methods

1-(4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide can be synthesized in two steps using a variety of methods. The first step is the reaction of 4-fluorophenylmagnesium bromide with 1-(thiophen-2-yl)cyclopentanemethanol. This reaction produces 1-(4-fluorophenyl)-1-(thiophen-2-yl)cyclopentanemethanol, which can then be reacted with methanesulfonyl chloride to produce the desired this compound. Another method involves the reaction of 4-fluorophenylmagnesium bromide with 1-(thiophen-2-yl)cyclopentanecarboxylic acid, followed by reaction with methanesulfonyl chloride.

properties

IUPAC Name

1-(4-fluorophenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2S2/c18-15-7-5-14(6-8-15)12-23(20,21)19-13-17(9-1-2-10-17)16-4-3-11-22-16/h3-8,11,19H,1-2,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZDMZRFZAXQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)CC2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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